Taurochenodeoxycholate-3-sulfate is classified as a bile salt, a type of steroid acid predominantly found in mammalian bile. It is derived from chenodeoxycholic acid, which undergoes conjugation with taurine. The classification of this compound falls under small molecules with significant biological relevance due to its amphipathic nature, allowing it to interact effectively with lipids and water .
The synthesis of Taurochenodeoxycholate-3-sulfate typically involves the sulfonation of taurochenodeoxycholic acid at the 3-position. This process can be achieved using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure selective sulfonation.
Industrial production emphasizes optimizing yield and purity, often utilizing automated reactors for consistency in product quality .
The molecular formula for Taurochenodeoxycholate-3-sulfate is , with an average molecular mass of approximately 579.767 g/mol. The structure features multiple hydroxyl groups and a sulfonate group that contribute to its unique properties.
The compound's structural complexity includes several stereocenters, which influence its biological activity and interactions within physiological systems .
Taurochenodeoxycholate-3-sulfate can participate in various chemical reactions:
These reactions are typically conducted under controlled temperatures and pH levels to enhance selectivity and yield .
The primary products from these reactions include sulfoxides, sulfones, and various substituted derivatives, which may exhibit different biological activities beneficial for research applications .
The mechanism of action for Taurochenodeoxycholate-3-sulfate primarily revolves around its function as a bile acid conjugate. It facilitates lipid emulsification in bile, which is crucial for effective digestion and absorption of fats. Additionally, it plays a role in:
This compound's ability to increase the aqueous solubility of bile acids enhances renal clearance and reduces intestinal reabsorption during cholestasis conditions .
These properties make Taurochenodeoxycholate-3-sulfate suitable for various applications in both research and industrial settings .
Taurochenodeoxycholate-3-sulfate has diverse applications across multiple scientific fields:
The compound's unique properties make it valuable for ongoing research into metabolic disorders and potential therapeutic interventions .
Sulfation represents a critical phase II biotransformation pathway for bile acids, markedly enhancing their water solubility and detoxification potential. For chenodeoxycholic acid (CDCA) conjugates, enzymatic sulfation occurs preferentially at the 3α-hydroxyl position rather than the 7α-hydroxyl group. This regioselectivity was conclusively demonstrated through in vitro experiments using liver and kidney preparations from rats and hamsters. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) analyses revealed that 3-monosulfate esters constitute the predominant enzymatic products when glyco- or taurochenodeoxycholate serves as substrate. The synthesis rate of the 7-sulfate isomer was consistently found to be less than 20% compared to the 3-sulfate counterpart, while 3,7-disulfate formation remained undetectable under experimental conditions [2] [3].
The structural basis for this positional preference was further confirmed through enzymatic reactions with 7α-hydroxysteroid dehydrogenase. This enzyme specifically oxidizes the 7α-hydroxyl group of unsulfated CDCA derivatives. When applied to sulfated products, a molar equivalence between residual 7α-hydroxyl functionality and sulfate groups was observed. This stoichiometric relationship provided definitive evidence that enzymatic sulfation predominantly targets the 3-hydroxyl position, leaving the 7α-hydroxyl group available for enzymatic oxidation [3]. This sulfation mechanism serves a vital detoxification function, particularly during pathological conditions like cholestasis where bile acid accumulation occurs. The addition of a sulfate group transforms these amphipathic molecules into more water-soluble compounds that can be efficiently eliminated via renal pathways, reducing their hepatotoxic potential [1].
Hepatic sulfotransferases (SULTs) catalyze the transfer of a sulfo group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to bile acids. The synthesis of taurochenodeoxycholate-3-sulfate (TCDC-3S) is primarily mediated by hepatic cytosolic sulfotransferases with specificity for bile acid substrates. These enzymes demonstrate significant interspecies variation in expression and activity. Rat and hamster liver cytosols exhibit particularly efficient sulfation of taurochenodeoxycholate, with the kidney also contributing to this metabolic pathway, albeit to a lesser extent [2] [3].
Table 1: Enzymatic Sulfation Characteristics Across Species
Tissue Source | Primary Product | 7-Sulfate Production Rate (%) | Disulfate Detected? |
---|---|---|---|
Rat Liver | 3-Monosulfate | <20% of 3-sulfate | No |
Rat Kidney | 3-Monosulfate | <20% of 3-sulfate | No |
Hamster Liver | 3-Monosulfate | <20% of 3-sulfate | No |
Following sulfation, the hepatic transport mechanisms for sulfated bile acids diverge from those of unsulfated analogs. Studies utilizing rats with bile duct ligation (5-day obstruction) revealed impaired hepatic handling of sulfated bile acids compared to their non-sulfated counterparts. When radiolabeled [³H]taurochenodeoxycholate-3-sulfate and [¹⁴C]taurocholic acid were administered after relief of obstruction, the plasma clearance and biliary excretion of the sulfated form were significantly reduced. This suggests that the hepatic transport system for sulfated bile acids is inherently less efficient and more vulnerable to impairment during cholestatic conditions [4].
The canalicular excretion of conjugated bile acid sulfates depends critically on the multidrug resistance protein 2 (MRP2/ABCC2). Evidence from studies in Eisai hyperbilirubinemic rats (EHBR), which lack functional MRP2, demonstrates markedly reduced biliary excretion of taurochenodeoxycholate-3-sulfate compared to normal controls. Substrate competition experiments further reveal that MRP2 mediates the transport of various sulfated bile salts, with affinity influenced by the hydroxylation pattern of the steroid nucleus. The position and number of hydroxyl groups significantly impact transport efficiency, establishing structure-activity relationships for hepatobiliary elimination [7].
The metabolic pathway of chenodeoxycholic acid involves sequential modifications that significantly alter its physicochemical and biological properties. The conjugation sequence – whether taurine conjugation precedes sulfation or vice versa – creates distinct molecular species with different metabolic fates. Taurine conjugation occurs in hepatocyte cytosol via bile acid-CoA:amino acid N-acyltransferase (BAAT), forming taurochenodeoxycholic acid (TCDC). This taurine-conjugated form then serves as the preferred substrate for sulfotransferases, which catalyze 3-O-sulfation to yield taurochenodeoxycholate-3-sulfate (TCDC-3S) [1] [5].
The kinetic parameters of hepatic uptake differ substantially between sulfated and non-sulfated bile acids, as demonstrated by studies with isolated rat hepatocytes. Both taurine conjugation and 3-sulfation significantly reduce the apparent Michaelis constant (Kₘ) while also decreasing the maximum transport velocity (Vₘₐₓ). This indicates increased transport affinity but reduced capacity for the sulfated derivatives compared to their non-sulfated counterparts:
Table 2: Kinetic Parameters of Hepatic Uptake in Isolated Rat Hepatocytes
Bile Acid Species | Apparent Kₘ (μmol/L) | Vₘₐₓ (nmol/mg protein/min) | Uptake Mechanism |
---|---|---|---|
Chenodeoxycholic acid (CDCA) | 33 ± 6.4 | 4.8 ± 0.6 | Predominantly non-saturable diffusion |
Taurochenodeoxycholic acid (TCDC) | 11.1 ± 2.0 | 3.1 ± 0.5 | Saturable, energy-dependent |
Chenodeoxycholic acid 3-sulfate | 6.1 ± 0.9 | 2.3 ± 0.4 | Saturable, energy-dependent |
Taurochenodeoxycholic acid 3-sulfate | 5.0 ± 0.7 | 0.9 ± 0.15 | Saturable, energy-dependent |
Competitive inhibition experiments revealed that TCDC, CDC-3S, and TCDC-3S share overlapping hepatic uptake pathways. Taurochenodeoxycholic acid potently inhibits the uptake of both CDC-3S and TCDC-3S, suggesting competitive interactions at a common transport system. This shared transport mechanism likely involves sodium-dependent (NTCP) and sodium-independent (OATP) transporters on the hepatocyte basolateral membrane. The binding affinity to serum albumin also varies significantly across these molecular forms, following the order: CDC-3S > TCDC-3S > TCDC. This differential protein binding directly influences the availability of free bile acids for hepatocellular uptake, adding another regulatory layer to their hepatic disposition [5].
The metabolic interconversion between these molecular forms occurs in vivo. When [³H]chenodeoxycholate-3-sulfate was administered to rats, partial metabolism to [³H]taurochenodeoxycholate-3-sulfate preceded its biliary excretion. This metabolic sequence demonstrates the functional coupling between sulfation and taurine conjugation pathways. The sulfation step appears to facilitate subsequent taurine conjugation rather than hinder it, creating a coordinated detoxification pathway that enhances hydrophilicity through dual modifications [4] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2